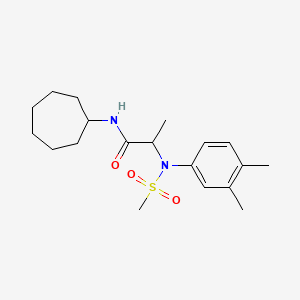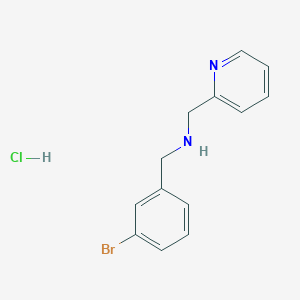![molecular formula C18H19ClN4OS B4175193 9-(4-chlorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4175193.png)
9-(4-chlorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Descripción general
Descripción
The compound “9-(4-chlorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule. It is related to the class of compounds known as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These compounds are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one core, which is substituted with various groups . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is part of a group of chemicals synthesized via reactions involving 3-amino-1,2,4-triazole and various other compounds. This process leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones. The direction of these heterocyclization reactions and the potential mechanisms for pyrimidine heterocycle formation have been a subject of study (Lipson et al., 2003).
Reaction Mechanisms and Derivative Formation
- Similar compounds are formed through a cascade cyclization reaction of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, leading to partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. The structure of such derivatives has been confirmed through X-ray diffraction data (Lipson et al., 2006).
Solvent-Free Synthesis Approaches
- Tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one, closely related to the target compound, has been synthesized under solvent-free conditions. This method uses aldehydes andcyclic beta-diketones with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole, without any catalyst, emphasizing a more environmentally friendly approach to chemical synthesis (Shaabani et al., 2006).
Theoretical and Structural Insights
- Detailed theoretical studies, including DFT calculations, Hirshfeld analysis, and X-ray crystal structure investigations, have been conducted on 2-methylthio-triazoloquinazoline derivatives. These studies provide insights into the molecular and supramolecular structures of such compounds, highlighting their potential applications in various fields of chemistry and material science (Abuelizz et al., 2021).
Novel Synthesis Methods
- A variety of novel synthesis methods for creating derivatives of the compound have been explored. These include microwave-assisted synthesis, regioselective synthesis using ZnO nanoparticles, and three-component reactions. Such innovative synthesis methods contribute to the development of more efficient and sustainable chemical processes (Fares et al., 2020).
Propiedades
IUPAC Name |
9-(4-chlorophenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c1-18(2)8-12-14(13(24)9-18)15(10-4-6-11(19)7-5-10)23-16(20-12)21-17(22-23)25-3/h4-7,15H,8-9H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSJJYPCAKAUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=C(C=C4)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4175112.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4175118.png)
![2-chloro-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4175129.png)
![9-(5-bromo-2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4175137.png)

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}alaninamide](/img/structure/B4175152.png)

![6-bromo-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4175164.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4175170.png)


![methyl 4-({[(5-{1-[(2-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4175203.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4175212.png)
